2-(Furan-2-yl)indolizine-3-carbaldehyde
Overview
Description
2-(Furan-2-yl)indolizine-3-carbaldehyde is a versatile chemical compound with the molecular formula C13H9NO2 and a molar mass of 211.22 g/mol . This compound is known for its unique properties, making it ideal for applications in drug discovery, organic synthesis, and catalysis. It is a member of the indolizine family, which is characterized by a fused bicyclic structure containing nitrogen.
Mechanism of Action
Target of Action
Mode of Action
It’s known that furan-2-carbaldehydes, which are related compounds, are used as efficient green c1 building blocks to synthesize bioactive quinazolin-4 (3h)-ones by ligand-free photocatalytic c–c bond cleavage .
Biochemical Pathways
It’s known that furan-2-carbaldehydes, which are related compounds, are used in the synthesis of bioactive quinazolin-4 (3h)-ones .
Preparation Methods
The synthesis of 2-(Furan-2-yl)indolizine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a furan derivative, followed by its reaction with an indolizine precursor under controlled conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction environments to enhance efficiency .
Chemical Reactions Analysis
2-(Furan-2-yl)indolizine-3-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-(Furan-2-yl)indolizine-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Furan-2-yl)indolizine-3-carbaldehyde can be compared with other indolizine derivatives, such as:
Indolizine-3-carbaldehyde: Lacks the furan ring, resulting in different chemical properties and reactivity.
2-(Pyridin-2-yl)indolizine-3-carbaldehyde: Contains a pyridine ring instead of a furan ring, leading to variations in biological activity and chemical behavior.
2-(Thiophen-2-yl)indolizine-3-carbaldehyde: Features a thiophene ring, which imparts distinct electronic and steric effects compared to the furan ring.
Properties
IUPAC Name |
2-(furan-2-yl)indolizine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUAXOZSKIRWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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